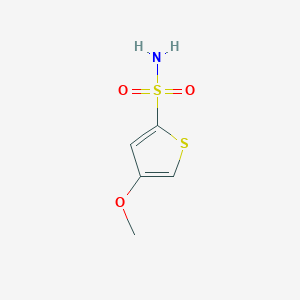![molecular formula C8H8N2O B116217 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 156267-14-0](/img/structure/B116217.png)
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mecanismo De Acción
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and reduce inflammation in various tissues. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to improve glucose tolerance and insulin sensitivity in mice. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to improve cognitive function and reduce anxiety-like behavior in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. One area of interest is the development of novel HDAC inhibitors based on the structure of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Another area of interest is the study of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in combination with other anticancer agents to determine its potential as a combination therapy. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in humans.
Métodos De Síntesis
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroformate in the presence of potassium carbonate. This reaction yields ethyl 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxoacetate, which is then subjected to a one-pot reaction with hydroxylamine hydrochloride and sodium acetate to yield 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Aplicaciones Científicas De Investigación
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anticancer agent. In a study conducted on human lung cancer cells, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to inhibit cell growth and induce apoptosis. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was also found to inhibit the growth of human breast cancer cells in another study. Furthermore, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to reduce inflammation in the lungs and improve lung function.
Propiedades
Número CAS |
156267-14-0 |
|---|---|
Nombre del producto |
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-methyl-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h2-3,5H,4H2,1H3 |
Clave InChI |
ZCZFNJTUKHCRFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=C1C=CN=C2 |
SMILES canónico |
CN1C(=O)CC2=C1C=CN=C2 |
Sinónimos |
2H-Pyrrolo[3,2-c]pyridin-2-one,1,3-dihydro-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



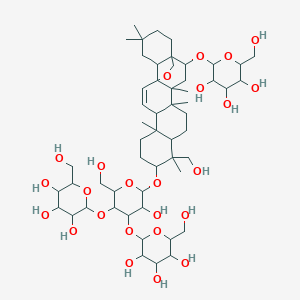
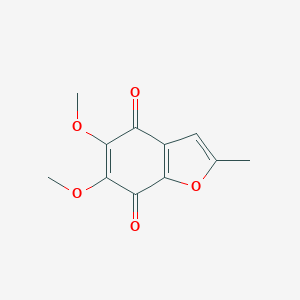
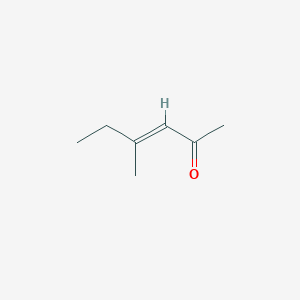
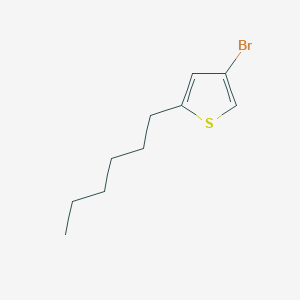
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
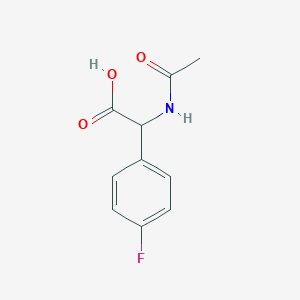
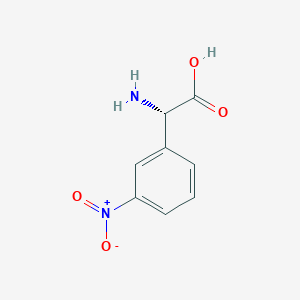
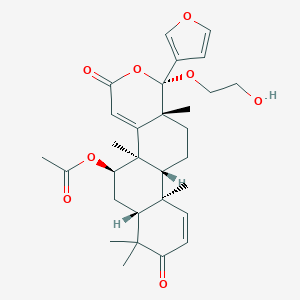
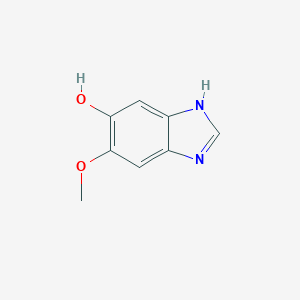
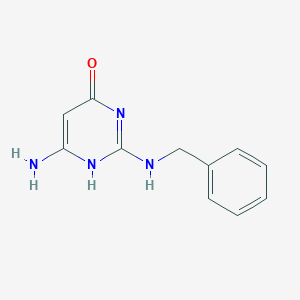

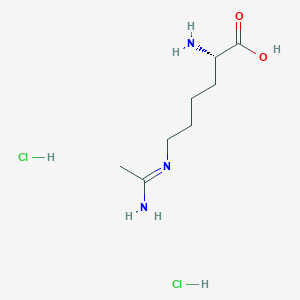
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
